molecular formula C6H8N4 B1266548 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile CAS No. 54820-92-7

5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Cat. No. B1266548
CAS RN: 54820-92-7
M. Wt: 136.15 g/mol
InChI Key: FZJSBIMCUGPBKX-UHFFFAOYSA-N
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Patent
US05294612

Procedure details

To a solution of 1-ethoxyethylidene malononitrile (27.2 g, 0.2 mol) in ethanol (50 ml) was added methyl hydrazine (9.4 g, 0.2 mol). The reaction mixture was stirred at room temperature for 3 hours and the product was collected by filtration to afford 23.6 g (87%) of 1,3-dimethyl-5-amino-1H-pyrazole-4-carbonitrile as white crystals, m.p. 193°-195° C. when dried in high vacuum.
Quantity
27.2 g
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:4](=[C:6]([C:9]#[N:10])[C:7]#[N:8])[CH3:5])C.[CH3:11][NH:12][NH2:13]>C(O)C>[CH3:11][N:12]1[C:9]([NH2:10])=[C:6]([C:7]#[N:8])[C:4]([CH3:5])=[N:13]1

Inputs

Step One
Name
Quantity
27.2 g
Type
reactant
Smiles
C(C)OC(C)=C(C#N)C#N
Name
methyl hydrazine
Quantity
9.4 g
Type
reactant
Smiles
CNN
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the product was collected by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1N=C(C(=C1N)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 23.6 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.